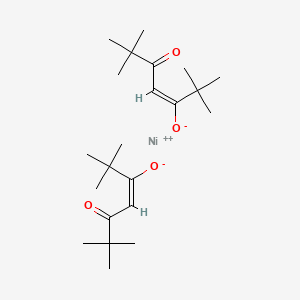

nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of nickel(II) salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the compound is produced in larger scales using similar methods but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form nickel(III) complexes.

Reduction: It can be reduced to nickel(0) complexes using suitable reducing agents.

Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nickel(III) complexes, while reduction can produce nickel(0) complexes .

Applications De Recherche Scientifique

Synthesis and Preparation

The synthesis of nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of nickel(II) salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base under inert conditions. This method ensures that oxidation and moisture do not interfere with the reaction process. The resulting compound is purified through recrystallization to achieve high purity levels suitable for research applications .

Chemistry

This compound serves as a precursor for synthesizing other nickel complexes and acts as a catalyst in various organic reactions. Its stability and reactivity make it an ideal candidate for catalyzing reactions involving carbon-carbon bond formation and other transformations .

Biology

Research has indicated that nickel complexes can interact with biological molecules, influencing cellular processes. The compound has been studied for its potential biological activities such as:

- Mimicking Enzymatic Activity: Nickel ions can substitute for other metals in metalloenzymes.

- Cellular Signaling Interference: It modulates signaling pathways involved in cell proliferation and apoptosis.

- Oxidative Stress Induction: Nickel compounds can generate reactive oxygen species (ROS), leading to oxidative damage in cells .

Medicine

This compound is being explored for therapeutic applications. Notably:

- Anticancer Potential: Studies have demonstrated its ability to inhibit tumor growth and activate immune responses when used as a phototheranostic agent in cancer treatment . The compound's dual functionality allows it to provide precise photoinduced diagnoses and therapeutic outcomes.

Industry

In industrial applications, nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is utilized in the production of advanced materials such as thin films and coatings due to its stability and reactivity. Its properties enable the creation of high-performance materials suitable for electronic devices and other technological applications .

Case Study 1: Phototheranostics in Cancer Treatment

A recent study demonstrated the effectiveness of nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate) as a phototheranostic agent under near-infrared irradiation. This compound exhibited high photostability and significant photothermal conversion efficacy (58.0%), showcasing its potential in enhancing cancer treatment outcomes through combined photothermal and immunotherapeutic effects .

Case Study 2: Coordination Chemistry

Research has highlighted the ability of nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate) to form stable complexes with various ligands. These complexes are crucial for developing new catalysts that facilitate organic reactions under mild conditions .

Mécanisme D'action

The mechanism by which nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate exerts its effects involves coordination with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, altering their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Nickel(II) acetylacetonate

- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

- Bis(1,5-cyclooctadiene)nickel(0)

Uniqueness

nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its high stability and specific reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of thermal stability and ease of handling .

Activité Biologique

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionato), commonly referred to as Ni(TMHD)₂, is a coordination compound of nickel that has garnered interest for its biological activity and potential applications in various fields including biochemistry and pharmacology. This article reviews the biological properties of Ni(TMHD)₂, focusing on its mechanisms of action, toxicological aspects, and potential therapeutic uses.

- Molecular Formula : C₂₂H₃₈NiO₄

- Molecular Weight : 425.23 g/mol

- CAS Number : 14481-08-4

- Appearance : Purple powder

- Melting Point : 219-223 °C

Nickel(II) complexes have been found to interact with various biological molecules, influencing cellular processes. The mechanism of action for Ni(TMHD)₂ can be attributed to its ability to:

- Mimic Enzymatic Activity : Nickel ions can substitute for other metals in metalloenzymes, potentially altering enzymatic reactions.

- Interfere with Cellular Signaling : Nickel complexes can modulate signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.

- Induce Oxidative Stress : Nickel compounds can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

Antimicrobial Properties

Research indicates that Ni(TMHD)₂ exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that nickel complexes can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Case Study : A study published in Microbial Pathogenesis demonstrated that Ni(TMHD)₂ significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Cytotoxic Effects

Nickel compounds are known for their cytotoxic properties. Ni(TMHD)₂ has been evaluated for its effects on human cell lines:

- Cell Viability Assay : In a study assessing the cytotoxicity of Ni(TMHD)₂ on human liver cancer cells (HepG2), it was found that exposure to concentrations above 100 µM resulted in a significant decrease in cell viability after 24 hours .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 90 |

| 50 | 70 |

| 100 | 45 |

| 200 | 20 |

Potential Therapeutic Applications

Despite its cytotoxic effects, there is ongoing research into the therapeutic potential of nickel complexes:

- Cancer Therapy : Some studies suggest that nickel complexes may enhance the efficacy of chemotherapeutic agents by acting as chelating agents or by modulating drug resistance mechanisms.

- Antioxidant Activity : Preliminary research indicates that certain nickel complexes may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Toxicological Considerations

While Ni(TMHD)₂ shows promise for various applications, its toxicity cannot be overlooked. Nickel compounds are classified as potential carcinogens and can cause allergic reactions and other health issues upon prolonged exposure.

Propriétés

Numéro CAS |

14481-08-4 |

|---|---|

Formule moléculaire |

C22H40NiO4 |

Poids moléculaire |

427.2 g/mol |

Nom IUPAC |

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;nickel |

InChI |

InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3; |

Clé InChI |

LTUQBPCIVSGVNZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ni+2] |

SMILES isomérique |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Ni] |

SMILES canonique |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ni] |

Origine du produit |

United States |

Q1: What is the role of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) in the deposition of nickel-containing thin films?

A: BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II), often abbreviated as Ni(thd)2, serves as a crucial precursor in both chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for creating thin films of nickel compounds. [, , ] These techniques are essential for fabricating various electrical, magnetic, and optical devices that rely on precisely controlled thin layers. []

Q2: How is BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) used to deposit metastable nickel nitride (Ni3N)?

A: Researchers have developed a CVD method using Ni(thd)2 and ammonia to deposit Ni3N. [, , ] The process relies on surface reactions, with the growth rate being highly sensitive to ammonia partial pressure. This suggests that adsorbed -NHx species are key to film growth. [, , ]

Q3: Can you elaborate on the challenges and solutions in using Ni(thd)2 for depositing multilayered structures like Ni3N/NiO?

A: Creating multilayered structures with Ni3N and nickel oxide (NiO) using Ni(thd)2 requires careful control over oxygen and hydrogen activity. Traditional CVD and ALD methods often employ high activities of these elements, which can lead to unwanted oxidation or reduction of the underlying layer. Researchers have successfully produced well-defined Ni3N/NiO multilayers by employing growth processes with low oxygen and hydrogen activities, ensuring the integrity of each layer. [, , ]

Q4: Are there alternative deposition pathways for nickel that avoid using hydrogen, and how does Ni3N play a role?

A: Yes, a novel method utilizes the controlled decomposition of metastable Ni3N to deposit nickel without requiring hydrogen in the vapor phase. This decomposition, achievable through post-annealing, offers a hydrogen-free pathway for nickel deposition. The environment during annealing significantly influences the decomposition mechanism of Ni3N, ultimately affecting the ordering of the resulting nickel films. [, , ]

Q5: Beyond thin film deposition, what other applications utilize BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II)?

A: Ni(thd)2 has demonstrated its versatility by acting as a catalyst precursor in organic synthesis. Specifically, it effectively catalyzes alkene hydrosilylation reactions in the presence of a reducing agent like sodium triethylborohydride (NaBHEt3). This catalytic system exhibits high activity and selectivity, proving valuable in various organic transformations, including those involving industrially relevant siloxy-, amino-, and epoxy-substituted alkenes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.